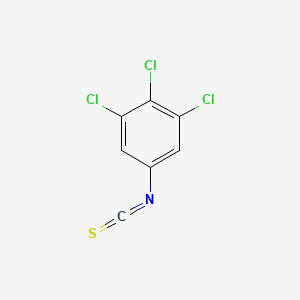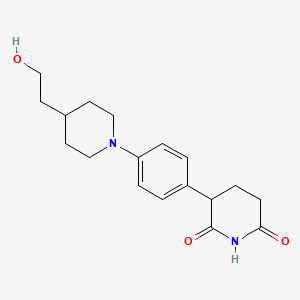![molecular formula C14H25Cl2N3O2 B13685494 N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride is a chemical compound with a complex structure, often used in various scientific research and industrial applications. This compound is known for its unique properties and reactivity, making it valuable in organic synthesis and other fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride typically involves multiple steps. One common method includes the protection of the amine groups followed by methylation and subsequent deprotection. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
化学反応の分析
Types of Reactions
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles such as halides, amines, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways may vary depending on the specific use of the compound.
類似化合物との比較
Similar Compounds
Some compounds similar to N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride include:
- N1-Methyl-N2,N2-bis(2-(methylamino)ethyl)ethane-1,2-diamine
- N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine
Uniqueness
What sets this compound apart is its specific structure and reactivity, which make it particularly valuable in certain synthetic and research applications. Its ability to undergo various chemical reactions and its effectiveness in different fields highlight its versatility and importance.
特性
分子式 |
C14H25Cl2N3O2 |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
benzyl N,N-bis[2-(methylamino)ethyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C14H23N3O2.2ClH/c1-15-8-10-17(11-9-16-2)14(18)19-12-13-6-4-3-5-7-13;;/h3-7,15-16H,8-12H2,1-2H3;2*1H |
InChIキー |
ACCCVOWOPBZJQD-UHFFFAOYSA-N |
正規SMILES |
CNCCN(CCNC)C(=O)OCC1=CC=CC=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




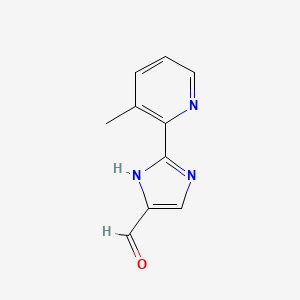
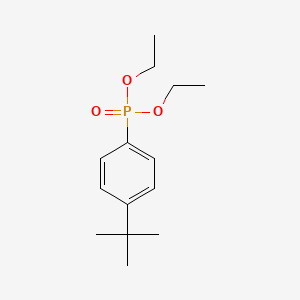
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
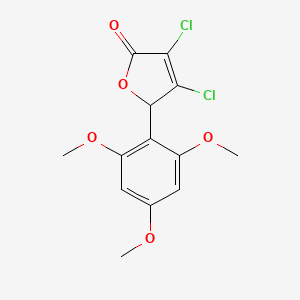
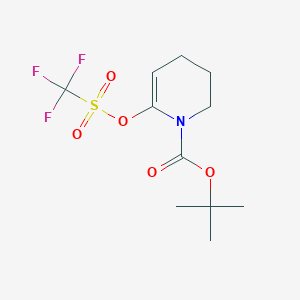
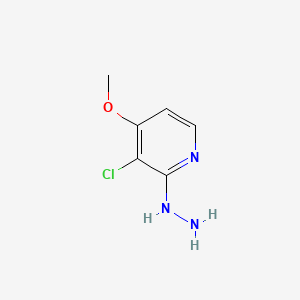
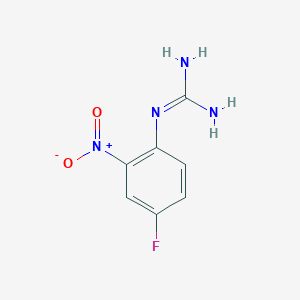
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)

